Cas no 90293-81-5 (Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers))

Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
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- b-D-Glucopyranuronic acid,1-[9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate]
- Ofloxacin Acyl-β-D-glucuronide (Mixture of Diastereomers)
- Oflx glucuronide
- DL-8280 Glucuronide
- Ofloxacin O-glucuronide
- DTXSID40238082
- N9JF5WQQ5G
- 90293-81-5
- beta-D-Glucopyranuronic acid, 1-(9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylate)
- (2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- beta-D-Glucopyranuronic acid, 1-[9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate]
- (2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13),11-tetraene-11-carbonyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Ofloxacin Acyl-beta-D-glucuronide
- Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers)
-
- インチ: InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10,17-,18-,19+,21-,24-/m0/s1
- InChIKey: GACUZKDACXKMSN-JSQDKGSLSA-N
- ほほえんだ: CC1COc2c3n1cc(c(=O)c3cc(c2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 537.17600
- どういたいしつりょう: 537.17587226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 14
- 重原子数: 38
- 回転可能化学結合数: 5
- 複雑さ: 991
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 170Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 812.8±65.0 °C at 760 mmHg
- フラッシュポイント: 445.3±34.3 °C
- PSA: 171.23000
- LogP: -1.10230
- じょうきあつ: 0.0±3.1 mmHg at 25°C
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O245765-1mg |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) |
90293-81-5 | 1mg |
$207.00 | 2023-05-17 | ||
TRC | O245765-25mg |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) |
90293-81-5 | 25mg |
$3559.00 | 2023-05-17 | ||
TRC | O245765-2mg |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) |
90293-81-5 | 2mg |
$557.00 | 2023-05-17 | ||
TRC | O245765-5mg |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) |
90293-81-5 | 5mg |
$1298.00 | 2023-05-17 | ||
TRC | O245765-10mg |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) |
90293-81-5 | 10mg |
$ 1200.00 | 2023-09-06 |
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers)に関する追加情報
Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) and its Significance in Modern Pharmaceutical Research
Chemical compounds play a pivotal role in the advancement of pharmaceutical research, particularly in the development of novel therapeutic agents. One such compound, CAS no 90293-81-5, is known as Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers). This compound has garnered significant attention due to its unique chemical structure and potential applications in drug metabolism and bioavailability enhancement. In this comprehensive overview, we delve into the properties, applications, and recent research findings associated with this intriguing molecule.
The structure of Ofloxacin Acyl-β-D-glucuronide is characterized by its acylated glucuronide moiety, which contributes to its distinct pharmacokinetic profile. Glucuronidation is a major phase II metabolic pathway that enhances the excretion of various pharmaceutical compounds. The presence of the acyl group in this molecule further modulates its solubility and stability, making it a promising candidate for drug development.
One of the most compelling aspects of Ofloxacin Acyl-β-D-glucuronide is its role as a prodrug or metabolite enhancer. Prodrugs are inactive precursors that are metabolized into active pharmaceutical ingredients (APIs) within the body. By leveraging the glucuronide conjugation pathway, this compound can potentially improve the bioavailability and reduce the toxicity of co-administered drugs. This concept has been explored in several preclinical studies, where Ofloxacin Acyl-β-D-glucuronide demonstrated significant potential in enhancing the absorption and reducing systemic exposure of poorly soluble drugs.
Recent advancements in pharmacometabolomics have shed new light on the importance of metabolites like Ofloxacin Acyl-β-D-glucuronide. Pharmacometabolomics involves the study of how drug metabolism impacts therapeutic outcomes. By understanding the metabolic pathways and interactions involving this compound, researchers can design more effective drug regimens tailored to individual patient needs. For instance, studies have shown that variations in glucuronidation enzymes can lead to significant differences in drug efficacy and side effects, making compounds like Ofloxacin Acyl-β-D-glucuronide valuable tools for personalized medicine.
The mixture of diastereomers aspect of Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) adds another layer of complexity and interest. Diastereomers are stereoisomers that are not mirror images of each other and can exhibit different physical and chemical properties. The presence of multiple diastereomers can influence the compound's stability, solubility, and biological activity. Researchers are actively investigating how these diastereomers interact with biological targets and how they can be optimized for therapeutic use. This area of research holds promise for developing enantiopure or diastereomerically pure drugs with enhanced efficacy and reduced side effects.
In clinical settings, Ofloxacin Acyl-β-D-glucuronide has been explored as a potential adjuvant therapy for various infections. While Ofloxacin itself is a well-known fluoroquinolone antibiotic with broad-spectrum activity, its glucuronidated form may offer additional benefits such as improved tissue penetration or reduced resistance development. Preliminary clinical trials have suggested that co-administration of Ofloxacin with compounds like Ofloxacin Acyl-β-D-glucuronide could lead to more robust therapeutic responses, particularly in cases where microbial resistance is a concern.
The development of novel drug delivery systems has also been enhanced by the incorporation of Ofloxacin Acyl-β-D-glucuronide. Nanotechnology-based delivery platforms can encapsulate this compound or its active metabolites, improving their targeted delivery to specific tissues or organs. This approach not only enhances drug efficacy but also reduces systemic side effects. For example, liposomes and polymeric nanoparticles have been successfully used to deliver glucuronidated drugs to tumor sites, where they can be released locally to maximize therapeutic effect.
Environmental considerations also play a role in the research and development of Ofloxacin Acyl-β-D-glucuronide. As pharmaceuticals continue to enter aquatic ecosystems, understanding their metabolism and degradation pathways is crucial for environmental safety. Studies have shown that glucuronidated compounds can be more readily eliminated from water bodies compared to their parent drugs, suggesting that they may pose lower environmental risks. However, further research is needed to fully assess their long-term impact on aquatic life.
The future directions for research on Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) are vast and promising. Advances in computational chemistry and high-throughput screening techniques are enabling researchers to design new analogs with improved pharmacokinetic properties. Additionally, the integration of machine learning algorithms into drug discovery pipelines is accelerating the identification of novel therapeutic agents derived from existing compounds like this one.
In conclusion,Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique chemical structure, role as a metabolite enhancer, and applications in prodrug design make it a valuable tool for advancing therapeutic strategies. As our understanding of metabolic pathways continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of medicine.
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